7-Ethoxy-8-hydroxy-2H-chromen-2-one
Description
7-Ethoxy-8-hydroxy-2H-chromen-2-one is a synthetic coumarin derivative characterized by an ethoxy group (-OCH₂CH₃) at position 7 and a hydroxyl group (-OH) at position 8 on its aromatic ring. Coumarins are renowned for their diverse biological activities, including anticoagulant, antimicrobial, and anti-inflammatory properties .
Properties
Molecular Formula |
C11H10O4 |
|---|---|
Molecular Weight |
206.19 g/mol |
IUPAC Name |
7-ethoxy-8-hydroxychromen-2-one |
InChI |
InChI=1S/C11H10O4/c1-2-14-8-5-3-7-4-6-9(12)15-11(7)10(8)13/h3-6,13H,2H2,1H3 |
InChI Key |
DYUQBKQZUBUDRV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C2=C(C=C1)C=CC(=O)O2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethoxy-8-hydroxy-2H-chromen-2-one typically involves the etherification of 7-hydroxy-2H-chromen-2-one with ethyl halides. One common method is the Williamson ether synthesis, where 7-hydroxy-2H-chromen-2-one is reacted with ethyl iodide in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-Ethoxy-8-hydroxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The chromen-2-one core can be reduced to a chroman-2-one using reducing agents such as sodium borohydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products Formed
Oxidation: 7-Ethoxy-8-oxo-2H-chromen-2-one.
Reduction: 7-Ethoxy-8-hydroxychroman-2-one.
Substitution: Various substituted chromen-2-one derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
The compound exhibits several noteworthy biological activities:
Antioxidant Activity
Research indicates that 7-Ethoxy-8-hydroxy-2H-chromen-2-one possesses significant antioxidant properties. It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases .
Anticancer Properties
Several studies have highlighted the anticancer potential of coumarin derivatives, including this compound. It has demonstrated cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes linked to metabolic disorders. For instance, it has been shown to inhibit dipeptidyl peptidase III (DPP III), an enzyme involved in peptide metabolism, suggesting potential applications in managing diabetes and obesity .
Therapeutic Applications
The diverse biological activities of this compound pave the way for its application in various therapeutic areas:
Cardiovascular Health
Due to its antioxidant properties, this compound may play a role in cardiovascular health by reducing oxidative stress and inflammation associated with heart diseases.
Neuroprotective Effects
Emerging evidence suggests that coumarin derivatives can exert neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Antimicrobial Activity
This compound has shown promising antimicrobial activity against various pathogens, indicating its potential as a natural antimicrobial agent .
Case Studies
Mechanism of Action
The mechanism of action of 7-Ethoxy-8-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets. For example, as a lipoxygenase inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to leukotrienes, which are mediators of inflammation . This interaction is facilitated by the hydroxy and ethoxy groups, which form hydrogen bonds and hydrophobic interactions with the enzyme’s active site residues .
Comparison with Similar Compounds
Structural Comparison
Key structural differences between 7-Ethoxy-8-hydroxy-2H-chromen-2-one and related coumarin derivatives are summarized in Table 1.
Table 1: Structural and Molecular Comparison of Selected Coumarin Derivatives
Key Observations:
- The hydroxyl group at position 8 allows hydrogen bonding, unlike methoxy or cyclopentyloxy groups, which may influence solubility and target interactions.
- Steric Effects: Bulky substituents at position 3 (e.g., 2-methylbut-3-en-2-yl in the 7-hydroxy-8-methoxy analog) introduce steric hindrance, which could limit binding to specific enzyme active sites compared to the target compound’s unsubstituted position 3 .
Physicochemical Properties
- Hydrogen Bonding: The hydroxyl group at position 8 in the target compound facilitates intermolecular hydrogen bonding, as observed in the crystal structure of 4-amino-8-cyclopentyloxy-7-methoxycoumarin, which forms a 3D network via N–H···O and O–H···O interactions . Methoxy or ethoxy groups lack this capability, reducing crystallinity in analogs.
Biological Activity
7-Ethoxy-8-hydroxy-2H-chromen-2-one, a derivative of coumarin, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structural features that contribute to its diverse biological effects, including antioxidant, antimicrobial, and anticancer properties.
Chemical Structure and Properties
The chemical formula for this compound is . The structure features an ethoxy group at the 7-position and a hydroxyl group at the 8-position of the chromenone core, which is pivotal for its biological activity.
Antioxidant Activity
Research indicates that coumarin derivatives, including this compound, exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells. This activity is primarily attributed to the presence of hydroxyl groups that facilitate electron donation, thus neutralizing reactive oxygen species (ROS) .
Table 1: Antioxidant Activity Comparison
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated that it exhibits bactericidal effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and inhibition of protein synthesis .
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 15.625 μg/mL | |
| Escherichia coli | 31.25 μg/mL |
Anticancer Potential
The anticancer potential of this compound has been explored in various studies. It has shown promise in inhibiting the proliferation of cancer cells through multiple mechanisms, including induction of apoptosis and cell cycle arrest. Molecular docking studies suggest that this compound may interact with specific targets involved in cancer cell signaling pathways .
Case Study: In Vitro Cancer Cell Studies
In a study examining the effects on human breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (IC50 = 20 μM). The compound induced apoptosis as evidenced by increased levels of caspase-3 and decreased Bcl-2 expression .
The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways:
- Antioxidant Mechanism : By donating electrons to free radicals, it reduces oxidative damage.
- Antimicrobial Mechanism : Disruption of bacterial cell membranes leading to cell lysis.
- Anticancer Mechanism : Induction of apoptosis via mitochondrial pathways and inhibition of oncogenic signaling.
Q & A
Q. What are the common synthetic routes for 7-Ethoxy-8-hydroxy-2H-chromen-2-one, and how can purity be ensured?
- Methodological Answer : The compound is typically synthesized via Pechmann condensation using resorcinol derivatives and β-keto esters under acidic conditions. For example, sulfuric acid or acetic acid catalysis at controlled temperatures (0–85°C) . Purification involves recrystallization from ethyl acetate or toluene, with purity verification via HPLC (>95%) or LC-MS .
Q. How is the structure of this compound confirmed experimentally?
- Methodological Answer : Structural confirmation employs:
Q. What physicochemical properties are critical for handling this compound?
- Methodological Answer : Key properties include:
- Melting Point : 197–199°C (determined via DSC) .
- Solubility : Low in water (<0.1 mg/mL), soluble in DMSO or methanol .
- Stability : Hygroscopic; store at 2–8°C under inert gas (e.g., N) to prevent oxidation .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing ethoxy/hydroxy-substituted coumarins be addressed?
- Methodological Answer : Regioselectivity is controlled by:
- Protecting groups : Temporarily block the 8-hydroxy group during ethoxy introduction .
- Catalytic conditions : Use BF-etherate to direct substitution to the 7-position .
- Azeotropic distillation : Remove water via Dean-Stark traps to drive reaction completion .
Q. What in vitro assays are suitable for evaluating its bioactivity (e.g., anti-inflammatory potential)?
- Methodological Answer :
- COX-2 inhibition assay : Measure IC using recombinant enzymes and fluorogenic substrates .
- Cytotoxicity screening : Use MTT assays on RAW 264.7 macrophages to assess viability at 10–100 μM doses .
- ROS scavenging : Employ DCFH-DA probes in HO-stressed cells .
Q. How can advanced analytical techniques resolve conflicting spectral data for this compound?
- Methodological Answer :
- High-resolution MS (HRMS) : Confirm molecular formula (e.g., CHO) with mass accuracy <2 ppm .
- 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals and verify substituent positions .
- PXRD : Compare experimental and simulated patterns to detect polymorphic impurities .
Q. What experimental designs mitigate contradictions in reported synthetic yields?
- Methodological Answer :
- DoE (Design of Experiments) : Vary temperature (60–100°C), acid concentration (HSO: 5–20%), and reaction time (6–24 h) .
- Kinetic studies : Monitor intermediate formation via inline FT-IR or LC-MS .
- Scale-up protocols : Optimize stirring rate (>500 rpm) and solvent volume (5–10 mL/g) to maintain yield consistency .
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
